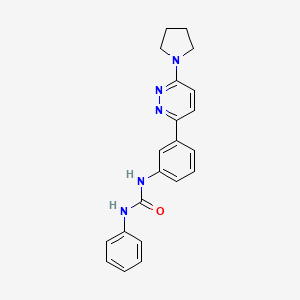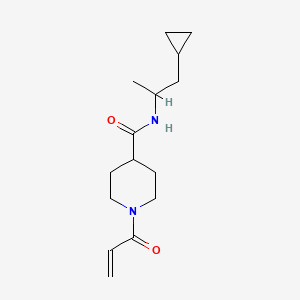![molecular formula C11H13F2NO2 B2557722 1-[4-(2,2-Difluoroethoxy)phenyl]-1-(hydroxyimino)propane CAS No. 1216346-67-6](/img/structure/B2557722.png)
1-[4-(2,2-Difluoroethoxy)phenyl]-1-(hydroxyimino)propane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(2,2-Difluoroethoxy)phenyl]-1-(hydroxyimino)propane is a chemical compound with the molecular formula C11H13F2NO2 and a molecular weight of 229.22 g/mol. It is known for its unique structure, which includes a difluoroethoxy group and a hydroxyimino group attached to a phenyl ring. This compound is used as a building block in various chemical syntheses and has applications in scientific research and industry.
准备方法
The synthesis of 1-[4-(2,2-Difluoroethoxy)phenyl]-1-(hydroxyimino)propane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(2,2-difluoroethoxy)benzaldehyde.
Oxime Formation: The aldehyde group of 4-(2,2-difluoroethoxy)benzaldehyde is converted to an oxime group using hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Reduction: The resulting oxime is then reduced to the corresponding amine using a reducing agent like sodium borohydride.
Final Step: The amine is then reacted with propionaldehyde to form the final product, this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
化学反应分析
1-[4-(2,2-Difluoroethoxy)phenyl]-1-(hydroxyimino)propane undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to a nitroso group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The hydroxyimino group can be reduced to an amine group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The difluoroethoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include mild to moderate temperatures, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include nitroso derivatives, amine derivatives, and substituted phenyl derivatives.
科学研究应用
1-[4-(2,2-Difluoroethoxy)phenyl]-1-(hydroxyimino)propane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1-[4-(2,2-Difluoroethoxy)phenyl]-1-(hydroxyimino)propane involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in cellular processes, leading to inhibition or activation of these targets.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, and immune response, contributing to its potential therapeutic effects.
相似化合物的比较
1-[4-(2,2-Difluoroethoxy)phenyl]-1-(hydroxyimino)propane can be compared with similar compounds such as:
1-[4-(2,2-Difluoroethoxy)phenyl]-1-(hydroxyimino)butane: Similar structure but with a butane chain instead of a propane chain.
1-[4-(2,2-Difluoroethoxy)phenyl]-1-(hydroxyimino)ethane: Similar structure but with an ethane chain instead of a propane chain.
1-[4-(2,2-Difluoroethoxy)phenyl]-1-(hydroxyimino)pentane: Similar structure but with a pentane chain instead of a propane chain.
The uniqueness of this compound lies in its specific combination of functional groups and chain length, which confer distinct chemical and biological properties.
属性
IUPAC Name |
(NE)-N-[1-[4-(2,2-difluoroethoxy)phenyl]propylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO2/c1-2-10(14-15)8-3-5-9(6-4-8)16-7-11(12)13/h3-6,11,15H,2,7H2,1H3/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAUFEIVDNSZBS-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NO)C1=CC=C(C=C1)OCC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N\O)/C1=CC=C(C=C1)OCC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-cyclopentyl-4-[(4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B2557639.png)
![{imidazo[1,5-a]pyridin-6-yl}methanamine dihydrochloride](/img/structure/B2557641.png)
![ETHYL 4-{2-[(3-CYANO-6-METHYLPYRIDIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE](/img/structure/B2557642.png)

![5,7-Dimethylpyrazolo[1,5-A]pyrimidine-3-carbohydrazide](/img/structure/B2557644.png)
![Ethyl 7-methyl-2-((4-nitrobenzyl)thio)-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2557645.png)
![N-cycloheptyl-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2557650.png)




![1-Cyclopropyl-3-(4-{[(6-phenylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyrrolidin-2-one](/img/structure/B2557658.png)


